Vascular Selectivity Ratio vs. Verapamil and Diltiazem
Piprofurol demonstrates a markedly higher vascular selectivity compared to classical calcium channel blockers. The ratio of IC₅₀ for negative inotropic action (cardiac depression) to IC₅₀ for vascular relaxant activity is 230, which is greater than the corresponding ratios for verapamil and diltiazem, and comparable to that of the vasoselective agent cinnarizine [1]. This quantitative metric directly addresses the risk of cardiac depression at vasoactive concentrations.
| Evidence Dimension | Vascular vs. cardiac selectivity (IC₅₀ inotropic action / IC₅₀ relaxant activity) |
|---|---|
| Target Compound Data | 230 |
| Comparator Or Baseline | Verapamil (<230); Diltiazem (<230); Cinnarizine (~230) |
| Quantified Difference | Higher than verapamil and diltiazem; comparable to cinnarizine |
| Conditions | Guinea-pig papillary muscle (inotropic) vs. dog coronary artery and rabbit basilar artery (relaxant) |
Why This Matters
This selectivity ratio informs procurement decisions by ensuring the compound chosen for vascular studies minimizes confounding cardiac effects, a critical differentiator for in vitro and in vivo cardiovascular research.
- [1] Pourrias B, Huerta F, Santamaria R, Bowe C. Calcium blocking properties of piprofurol. Arch Int Pharmacodyn Ther. 1985 Apr;274(2):223-39. PMID: 4026458. View Source
